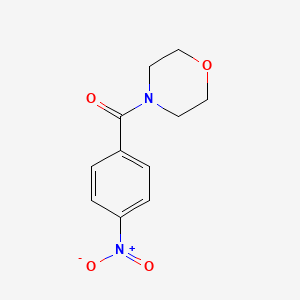
Morpholino(4-nitrophenyl)methanone
Vue d'ensemble
Description
Morpholino(4-nitrophenyl)methanone is a chemical compound with the molecular formula C11H12N2O4 . It is used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of significant research. Recent advances have focused on the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the safety data sheet suggests that it should be handled with care to prevent dust formation and avoid breathing mist, gas, or vapors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.22 . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique
PET Imaging Agent in Parkinson's Disease
- Synthesis of [11C]HG-10-102-01 : Morpholino(4-nitrophenyl)methanone was used in synthesizing a potential PET imaging agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease. This synthesis involved several steps, yielding a radiochemically pure compound with significant specific activity (Wang, Gao, Xu, & Zheng, 2017).
Clathrate Formation with Benzene
- Edge-to-face Interaction in Clathrate Formation : Research on the clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene indicated that this compound derivatives play a role in the host-guest interaction. X-ray crystal and PM6 analyses highlighted the importance of edge-to-face interaction in these processes (Eto et al., 2011).
Antitumor Activity
- Synthesis and Antitumor Activity : A derivative, 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor properties (Tang & Fu, 2018).
Pharmaceutical Intermediate Synthesis
- Practical Synthesis of Chiral 2-Morpholine : A study detailed the commercial synthesis of a chiral morpholine derivative, important as a starting material for a new investigational drug. This process involved resolution and a Grignard reaction, highlighting the compound's significance in pharmaceutical development (Kopach et al., 2009).
Synthesis of Bioactive Heterocycles
- Hirshfeld Surface Analysis of a Novel Heterocycle : The synthesis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was undertaken, focusing on antiproliferative activity and structural characterization. This work underscores the compound's role in generating novel bioactive heterocycles (Prasad et al., 2018).
Antimicrobial and Antiviral Activity
- Substituted Benzimidazoles Synthesis : Research on the synthesis of substituted benzimidazoles, including this compound derivatives, evaluated their antimicrobial and antiviral potential, indicating selective activity against specific viruses and potential as antifungal agents (Sharma et al., 2009).
Safety and Hazards
Morpholino(4-nitrophenyl)methanone should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . If exposure limits are exceeded or irritation or other symptoms are experienced, a full-face respirator should be used .
Orientations Futures
The synthesis of morpholines, including Morpholino(4-nitrophenyl)methanone, continues to be a significant area of research, with recent advances focusing on the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Future research will likely continue to explore and refine these synthesis methods.
Mécanisme D'action
Target of Action
Morpholino(4-nitrophenyl)methanone is a synthetic organic compound Morpholinos are generally known to inhibit gene expression by hybridizing to complementary mrnas .
Mode of Action
Morpholinos, in general, function by binding to specific mrna sequences, thereby preventing their translation and inhibiting gene expression . This interaction can lead to changes in the cellular processes regulated by the targeted genes.
Biochemical Pathways
The inhibition of gene expression by morpholinos can potentially affect a wide range of biochemical pathways depending on the specific genes targeted .
Pharmacokinetics
The molecular weight of this compound is 23622 , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The general effect of morpholinos is the inhibition of gene expression, which can lead to changes in cellular processes and phenotypes .
Analyse Biochimique
Biochemical Properties
Morpholino(4-nitrophenyl)methanone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, which can affect their activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can impact the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition or activation of specific enzymes, resulting in long-term changes in cellular metabolism and function. Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit specific biochemical effects without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby affecting the overall metabolic state of the cell. These interactions can lead to changes in the levels of key metabolites and influence cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution to target sites. Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s efficacy and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound is an important factor in determining its biological activity and potential therapeutic applications .
Propriétés
IUPAC Name |
morpholin-4-yl-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGZQWDRWOXJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277798 | |
| Record name | (Morpholin-4-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-76-2 | |
| Record name | 5397-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Morpholin-4-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
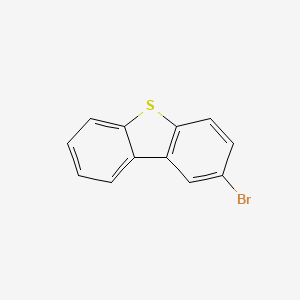



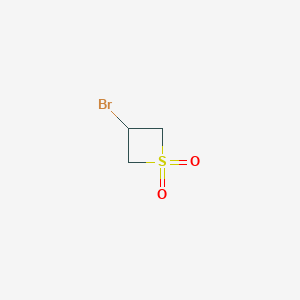
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)
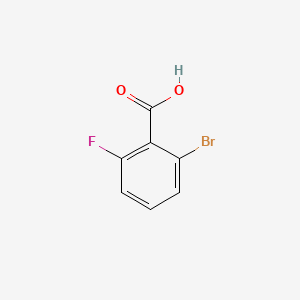
![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

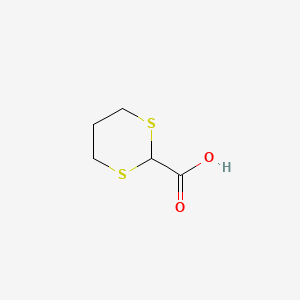
![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

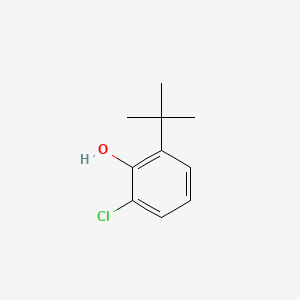
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)
